Allylphosphonic dichloride reactivity profile
Allylphosphonic dichloride reactivity profile
An In-depth Technical Guide to the Reactivity Profile of Allylphosphonic Dichloride
Authored by a Senior Application Scientist
Foreword: Decoding a Bifunctional Reagent
Allylphosphonic dichloride (APDC) stands as a compelling and versatile bifunctional reagent in the landscape of organophosphorus chemistry. Its structure, featuring a highly electrophilic dichlorophosphoryl group directly attached to a reactive allyl moiety, offers two distinct sites for chemical modification. This duality makes it a valuable precursor for a wide array of molecular architectures, from flame retardants and polymer additives to complex ligands and intermediates in drug discovery.
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical flow of a research and development campaign, beginning with the foundational synthesis of the molecule and branching into its core reactivities. We will explore the "why" behind experimental choices, grounding protocols in mechanistic understanding to provide a self-validating framework for the practicing scientist.
I. Core Molecular Properties and Synthesis
Before delving into its reactivity, a foundational understanding of APDC's properties and synthesis is paramount.
Physicochemical Properties
Allylphosphonic dichloride is a reactive liquid that requires careful handling due to its sensitivity to moisture. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₂OP | [1] |
| Molecular Weight | 158.95 g/mol | [1] |
| CAS Number | 1498-47-1 | [1][2] |
| Boiling Point | 75-77 °C (16 mmHg) | [2] |
| Density | 1.33 g/cm³ | [2] |
| Refractive Index | 1.486-1.488 | [2] |
| SMILES | C=CCP(=O)(Cl)Cl | [1] |
Synthesis: The Clay-Kinnear-Perren Reaction
The most common and industrially relevant synthesis of alkylphosphonic dichlorides proceeds via the Clay-Kinnear-Perren reaction. This method involves the reaction of an alkyl halide with phosphorus trichloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[3] The reaction forms an alkyltetrachlorophosphorane-aluminum chloride complex, which is subsequently hydrolyzed or decomposed to yield the desired phosphonic dichloride.
Expert Insights & Causality:
The choice of aluminum trichloride is critical; it acts as a potent Lewis acid, activating the phosphorus trichloride and facilitating the formation of the initial phosphonium complex. The reaction temperature must be carefully controlled below 40°C during the initial addition of allyl chloride to prevent uncontrolled side reactions and polymerization.[3] The subsequent decomposition of the aluminum complex is exothermic and requires external cooling to maintain the temperature between 10-20°C, ensuring a clean conversion to the final product.[3]
Protocol: Synthesis of Allylphosphonic Dichloride [3]
CAUTION: Aluminum trichloride dust is a severe irritant to all tissues and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a condenser connected to a nitrogen inlet.
-
Charging Reagents: Suspend anhydrous AlCl₃ (13.4 g, 100 mmol) in PCl₃ (27.4 g, 200 mmol) in the flask.
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Addition: Add allyl chloride (7.6 g, 100 mmol) dropwise from the dropping funnel while stirring vigorously. Maintain the internal temperature below 40°C using an ice bath if necessary.
-
Complex Formation: After the addition is complete, stir the mixture at 40°C for 1 hour to ensure complete formation of the aluminum complex.
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Decomposition: Cool the mixture and add a solution of acetone (5.8 g, 100 mmol) in tris(2-chloroethyl) phosphite (26.9 g, 100 mmol) dropwise, keeping the reaction temperature between 10–20°C with external cooling.
-
Workup & Purification: The product can be isolated from the reaction mixture by vacuum distillation.
II. Reactivity at the Phosphorus Center: Nucleophilic Substitution
The core reactivity of APDC is dominated by the P-Cl bonds. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. This makes it an excellent substrate for nucleophilic substitution reactions.[4]
Hydrolysis: Formation of Allylphosphonic Acid
The P-Cl bonds are readily hydrolyzed by water to form allylphosphonic acid and hydrochloric acid. This reaction is typically vigorous and exothermic. The resulting allylphosphonic acid is a key monomer for synthesizing phosphorus-containing polymers.[5][6]
Causality: The reaction proceeds via nucleophilic attack of water on the phosphorus center.[5] While the reaction can occur with water alone, it is often carried out in a controlled manner, for instance, by adding the dichloride to ice or a dilute aqueous solution. The conversion of the dichloride to the diacid is a crucial step for applications where the acidic P-OH groups are required for properties like ion exchange or metal chelation.[7]
Alcoholysis: Synthesis of Allylphosphonate Esters
Reaction with alcohols (alcoholysis) in the presence of a base yields the corresponding dialkyl allylphosphonates. These esters are widely used as flame retardants, plasticizers, and intermediates in the Horner-Wadsworth-Emmons reaction.
Causality: The reaction requires a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine. The purpose of the base is twofold: first, it deprotonates the alcohol to increase its nucleophilicity, and second, it scavenges the HCl generated during the reaction, driving the equilibrium towards the product side.[8] Without a base, the generated HCl can protonate the alcohol, reducing its nucleophilicity, and potentially lead to side reactions with the allyl double bond.
Protocol: Synthesis of Diethyl Allylphosphonate
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Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve allylphosphonic dichloride (15.9 g, 100 mmol) in anhydrous diethyl ether (200 mL).
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Reagent Solution: In a separate flask, prepare a solution of absolute ethanol (11.5 g, 250 mmol) and triethylamine (22.3 g, 220 mmol) in anhydrous diethyl ether (100 mL).
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Addition: Cool the dichloride solution to 0°C in an ice bath. Add the ethanol/triethylamine solution dropwise with efficient stirring over 1 hour, ensuring the temperature does not exceed 5°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for an additional 4 hours.
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Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with dry ether.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield diethyl allylphosphonate.
Aminolysis: Synthesis of Allylphosphonic Diamides
Primary or secondary amines react readily with APDC to form allylphosphonic diamides.[9] These compounds have applications as ligands and in medicinal chemistry.
Causality: Similar to alcoholysis, two equivalents of the amine are required per P-Cl bond. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the resulting HCl.[9] The reaction is often highly exothermic.
Reaction with Organometallic Reagents
Grignard reagents (RMgX) can be used to form new P-C bonds. However, the reaction is complex. Due to the high reactivity of Grignard reagents, they can attack both the P-Cl bonds and potentially the phosphoryl P=O group.[10] Careful control of stoichiometry and temperature is essential to achieve selective substitution of the chlorine atoms. For instance, perfluoroalkyl Grignard reagents have been shown to react with phenylphosphonic dichloride to yield bis(perfluoroalkyl)phenyl phosphine oxides.[11] A similar reaction pathway can be expected for APDC.
III. Reactivity of the Allyl Group
The allyl group provides a second reactive handle, allowing for modifications of the carbon skeleton.
Electrophilic Addition to the Double Bond
The C=C double bond can undergo typical electrophilic addition reactions. For example, bromination with Br₂ would lead to the formation of 2,3-dibromopropylphosphonic dichloride. These reactions allow for further functionalization of the alkyl chain.
Radical Reactions
The allylic C-H bonds are susceptible to free-radical substitution.[12][13] Reactions with radical initiators can lead to functionalization at the C1 position. Furthermore, the double bond itself can participate in radical polymerization, making APDC and its derivatives (like the acid or esters) useful monomers for creating functional polymers with flame-retardant or ion-binding properties.[6][7]
Cycloaddition Reactions
The electron-deficient nature of the double bond, influenced by the adjacent electron-withdrawing phosphoryl group, makes allylphosphonic dichloride a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[14][15] This provides a powerful route to synthesize cyclic phosphonates, which are valuable building blocks in organic synthesis.
IV. Conclusion and Future Outlook
Allylphosphonic dichloride is a foundational reagent whose reactivity profile is a study in controlled chemical dichotomy. The facile nucleophilic substitution at the phosphorus center provides a gateway to a vast library of phosphonates, phosphonamides, and other derivatives. Simultaneously, the reactivity of the allyl group—via addition, radical, or cycloaddition pathways—allows for intricate modification of the organic scaffold.
For researchers and drug development professionals, a thorough understanding of these competing and complementary reactivities is essential. By carefully selecting reagents and controlling reaction conditions, one can selectively harness either functionality, making allylphosphonic dichloride a powerful tool for constructing novel molecules with tailored properties for materials science, agriculture, and medicine.
References
- Product Class 15: Alkylphosphonic Acids and Deriv
-
Allylphosphonic dichloride | C3H5Cl2OP | CID 137038 . PubChem, National Institutes of Health. [Link]
-
(Di)chlorination of phosphonic acid ester . Chemistry Stack Exchange. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review . National Institutes of Health (PMC). [Link]
-
Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids . MDPI. [Link]
-
A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride . PubMed. [Link]
-
A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds . Scientific & Academic Publishing. [Link]
-
29.5: Cycloaddition Reactions . Chemistry LibreTexts. [Link]
-
Reactions of Acyl Chlorides with Primary Amines . Chemistry LibreTexts. [Link]
-
Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes . National Institutes of Health (PMC). [Link]
-
Free Radical Reactions . YouTube. [Link]
-
10.1 Free Radical Halogenation | Organic Chemistry . YouTube. [Link]
-
13.3: Cycloaddition Reactions . Chemistry LibreTexts. [Link]
Sources
- 1. Allylphosphonic dichloride | C3H5Cl2OP | CID 137038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALLYLPHOSPHONIC DICHLORIDE CAS#: 1498-47-1 [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
